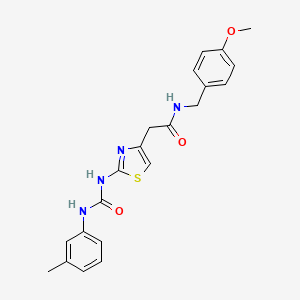

N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Descripción

N-(4-Methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a urea linkage (3-(m-tolyl)ureido) at the 2-position of the thiazole ring and a 4-methoxybenzyl group attached to the acetamide moiety. This compound belongs to a class of bioactive molecules where the thiazole core is often functionalized to enhance pharmacological properties such as enzyme inhibition, antimicrobial activity, or receptor binding .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-4-3-5-16(10-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-6-8-18(28-2)9-7-15/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUHHFCSLZPEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Urea Derivative Formation:

Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group may yield an amine derivative.

Aplicaciones Científicas De Investigación

N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound belonging to the thiazole derivatives class, with a thiazole ring as a core structure and methoxybenzyl and ureido substituents contributing to its potential biological activities. The presence of a m-tolyl group may also contribute to its selectivity and potency against certain biological targets. Research indicates that compounds containing thiazole and ureido groups exhibit significant biological activities.

Potential Research Areas

- Materials Science The structure of N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide suggests potential properties that could be of interest in materials science research. For example, the molecule may have liquid crystalline behavior, be capable of forming supramolecular structures, and possess fluorescent properties. These properties could be relevant for research into areas such as organic electronics, sensors, and drug delivery systems.

Biological Activities

- ** assays** N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, a similar compound, is an interesting candidate for medicinal chemistry research. Its unique arrangement of functional groups suggests potential interactions with biological targets, which may lead to therapeutic applications.

- Antimicrobial Thiazole derivatives have demonstrated antimicrobial activity . N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide have been synthesized and characterized . Antibacterial activity of amino thiophene-2-carboxamide derivatives was boosted due to the presence of (4-Me on carboxamide Th 2) against E. coli, P. aeruginosa, S. aureus and B. subtilis . The highest antibacterial values may be attributed to the increase in the hydrophilicity power of the antibacterial drug agent caused by the methoxy group .

- Anticancer N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. Several studies have reported the anticancer potential of thiazole derivatives. Thiazole-based compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Structure-Activity Relationship

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to its specific combination of a thiazole ring with both methyl and benzyl substituents, which may enhance its lipophilicity and biological activity compared to simpler analogs. This complexity allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Data Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains a thiazole ring | Antitumor, antibacterial |

| N-benzylurea | Urea functional group | Antibacterial |

| Thiazole-derived kinase inhibitors | Thiazole and aromatic groups | Kinase inhibition |

| N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | Thiazole ring, a carboxamide group, and various aromatic substituents, methoxybenzyl and p-tolyl groups may enhance the lipophilicity and biological activity | potential therapeutic applications, anti-inflammatory, antimicrobial, and anticancer properties |

Mecanismo De Acción

The mechanism of action of N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives documented in the literature. Key comparisons include:

Key Observations :

- The 4-methoxybenzyl group likely improves lipophilicity and membrane permeability relative to methyl or chlorophenyl substituents .

- Biological Activity: Compounds like 107b and 107k exhibit strong antimicrobial activity (MIC 6.25–12.5 µg/mL), suggesting that the target compound’s ureido-thiazole-acetamide scaffold could similarly target microbial enzymes or cell walls .

Yield and Purity Considerations :

- Thiazole-acetamides in achieved yields of 68–91% after recrystallization , suggesting the target compound’s synthesis could be optimized to similar efficiencies.

- High-purity characterization (via ¹H/¹³C NMR, IR, and MS) is critical, as demonstrated in and .

Pharmacological and Physicochemical Properties

- Antimicrobial Potential: The target compound’s m-tolylureido group may mimic the bioactive substituents in 107b and 107k, which disrupt bacterial cell membranes or inhibit fungal ergosterol synthesis .

- Urease Inhibition : Thioxothiazolidine-acetamides () inhibit urease via thiol-Zn²⁺ interactions ; the target’s urea group could similarly chelate metal ions in enzymatic active sites.

- Solubility and Stability: The 4-methoxybenzyl group may enhance solubility in organic phases compared to ’s sulfamoylphenyl-thioacetamides, which exhibit high melting points (251–315°C) due to rigid quinazolinone cores .

Actividad Biológica

N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound characterized by its thiazole ring and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is C21H22N4O3S, with a molecular weight of approximately 410.5 g/mol. Its structure includes:

- A thiazole ring , which is known for its role in various biological activities.

- Methoxy and tolyl substituents , enhancing lipophilicity and potentially improving biological interactions.

1. Anticancer Activity

Research indicates that compounds containing thiazole scaffolds exhibit significant anticancer properties. In particular, N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has shown promise in targeting cancer cell lines.

- Mechanism : The compound may induce apoptosis in cancer cells through caspase activation and inhibition of DNA synthesis, as observed in studies involving various cancer cell lines, including A549 (lung cancer) and C6 (glioma) .

- Case Studies : In vitro studies have demonstrated that derivatives of thiazole compounds can significantly reduce cell viability in multiple cancer types, suggesting a broad spectrum of anticancer activity .

2. Antibacterial Activity

Compounds similar to N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide have been reported to possess antibacterial properties.

- Target Bacteria : Studies have indicated efficacy against common pathogens such as E. coli and S. aureus. The presence of the thiazole ring enhances interaction with bacterial enzymes, leading to inhibition of growth .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Thiazole Derivatives | E. coli | Moderate |

| Thiazole Derivatives | S. aureus | High |

3. Antioxidant Activity

The antioxidant potential of thiazole-based compounds has been documented, with implications for protecting cellular structures from oxidative damage.

- Mechanism : The compound may scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is crucial for potential therapeutic applications in diseases where oxidative damage is a factor.

Synthesis and Characterization

The synthesis of N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Utilizing methods such as Hantzsch synthesis.

- Urea Derivative Formation : Involving coupling reactions with ureido derivatives.

- Final Coupling : Employing reagents like EDCI to facilitate the formation of the final compound.

Research Findings Summary

The biological activities of N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide are summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.